(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid
Overview
Description
(1R,5S,6S)-5-hydroxy-7-oxabicyclo[410]hept-3-ene-3-carboxylic acid is a bicyclic organic compound with a unique structure that includes a hydroxyl group, an oxirane ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
Epoxidation of Cyclohexene Derivatives: One common method involves the epoxidation of cyclohexene derivatives using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions, resulting in the formation of the oxirane ring.
Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide (CO2) under high pressure in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of (1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.
Common Reagents and Conditions
Oxidation: PCC, CrO3, KMnO4
Reduction: LiAlH4, BH3
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Amino alcohols, thiol alcohols
Scientific Research Applications
Chemistry
In organic synthesis, (1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving epoxide hydrolases and carboxylases. Its structural features make it a valuable tool for investigating enzyme-substrate interactions.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the oxirane ring and carboxylic acid group makes it a candidate for the development of enzyme inhibitors and other bioactive molecules.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and resins with specific properties. Its reactivity allows for the modification of polymer backbones, leading to materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid involves its interaction with various molecular targets, depending on its application. In enzymatic reactions, it may act as a substrate or inhibitor, binding to the active site of enzymes and affecting their activity. The oxirane ring can undergo ring-opening reactions, leading to the formation of covalent bonds with nucleophilic residues in proteins, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid: Lacks the double bond present in the target compound, leading to different reactivity and applications.
(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-2-carboxylic acid: The carboxylic acid group is positioned differently, affecting its chemical behavior and biological activity.
Uniqueness
The unique combination of the oxirane ring, hydroxyl group, and carboxylic acid in (1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid provides distinct reactivity patterns and potential applications that are not observed in its analogs. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-4-1-3(7(9)10)2-5-6(4)11-5/h1,4-6,8H,2H2,(H,9,10)/t4-,5+,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFYOUAXVFBEGC-JKUQZMGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)C(C=C1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](O2)[C@H](C=C1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415716 | |
Record name | (1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171596-14-8 | |
Record name | (1R,5S,6S)-5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171596-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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